molecular formula C11H14ClN3O B11036154 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine

Cat. No.: B11036154
M. Wt: 239.70 g/mol
InChI Key: UMKZSIOUSYFQDQ-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine is a versatile chemical intermediate primarily valued in medicinal chemistry and drug discovery research. Its core structure features a piperazine ring linked to a pyridine moiety and a reactive chloroacetyl group. This configuration makes it a valuable scaffold for synthesizing more complex molecules, particularly through nucleophilic substitution reactions where the chloroacetyl group can be further functionalized. This compound's research value is demonstrated by its structural analogs, which are frequently employed in the synthesis of biologically active molecules. For instance, piperazine derivatives bearing similar substitutions are key precursors in developing novel compounds with potential antimicrobial and anticancer properties . Specifically, such intermediates have been used to create quinazolinone derivatives for evaluation against cancer cell lines like HCT116 and RAW264.7 . The pyridinyl-piperazine component is a common pharmacophore found in ligands designed for neurological targets, such as dopamine receptors, highlighting its utility in neuroscientific and psychiatric disorder research . As a reagent, its mechanism of action is defined by its role in chemical synthesis. The electron-withdrawing carbonyl group activates the chlorine atom, making it susceptible to displacement by nucleophiles such as amines and alkoxides. This reactivity allows researchers to efficiently build molecular complexity and create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This compound is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

2-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-3-1-2-4-13-10/h1-4H,5-9H2

InChI Key

UMKZSIOUSYFQDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The predominant method involves sequential deprotection of tert-butyloxycarbonyl (Boc)-protected intermediates followed by chloroacetylation.

Step 1: Boc Deprotection

  • Reactants : tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (1.0 eq), trifluoroacetic acid (TFA, 5.0 eq)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 25°C, 2 hr stirring

  • Yield : 98% 4-pyridin-2-ylpiperazine

Step 2: Chloroacetylation

  • Reactants : 4-pyridin-2-ylpiperazine (1.0 eq), chloroacetyl chloride (1.2 eq)

  • Base : Triethylamine (2.0 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 0°C → 25°C, 4 hr

  • Yield : 92% final product

Optimization Data

ParameterOptimal RangeImpact on Yield
TFA Equivalents4.5–5.5 eq<±2% variance
Chloroacetyl Chloride1.15–1.25 eqCritical for purity
Reaction Temperature20–25°C>30°C: 15% decomposition

One-Pot Direct Functionalization of Piperazine

Protocol for Industrial-Scale Production

This method eliminates intermediate isolation, reducing processing time by 40%:

  • Reactants :

    • Piperazine (1.0 eq)

    • 2-Chloropyridine (1.1 eq)

    • Chloroacetyl chloride (1.05 eq)

  • Solvent System : Water/EtOAc biphasic

  • Catalyst : Tetrabutylammonium bromide (0.1 eq)

  • Conditions : 80°C, 6 hr

  • Yield : 84%

Advantages and Limitations

  • Throughput : 2.3 kg/L solvent capacity

  • Impurities : <0.5% bis-chloroacetylated byproduct

  • Drawback : Requires rigorous pH control (6.8–7.2)

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation reduces reaction time from hours to minutes while maintaining yield:

ConditionConventionalMicrowave
Temperature80°C120°C
Time6 hr25 min
Energy Consumption18 kWh/kg7 kWh/kg
Purity98.5%99.1%

Equipment Parameters

  • Frequency : 2.45 GHz

  • Power Density : 300 W/mL

  • Vessel Material : Borosilicate glass

Comparative Analysis of Synthetic Routes

Economic and Environmental Metrics

MethodCost ($/kg)E-Factor*PMI**
Two-Step1,4508.223
One-Pot9805.118
Microwave1,6206.721

*E-Factor = (Total waste)/(Product mass)
**Process Mass Intensity = (Total input mass)/(Product mass)

Regulatory Considerations

  • ICH Q3D : Residual TFA <500 ppm achievable via NaHCO₃ wash

  • Genotoxic Impurities : Chloroacetyl chloride residuals <1 ppm via SPE purification

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

  • Residence Time : 11 min

  • Productivity : 12 kg/day (0.5 L reactor volume)

  • Key Innovation : In-line IR monitoring for real-time endpoint detection

Enzymatic Acetylation

Experimental biocatalytic approach using Candida antarctica lipase B:

  • Conversion : 78%

  • Selectivity : >99% monoacetylation

  • Temperature : 37°C, aqueous buffer

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl moiety undergoes nucleophilic displacement with amines, alcohols, and thiols under mild conditions. Key examples include:

ReagentConditionsProductYieldSource
PiperidineK₂CO₃, NaI, CH₃CN, 80°C, 12h1-(Piperidin-1-ylacetyl)-4-pyridin-2-ylpiperazine65%
m-ToluidineK₂CO₃, RT, 24hN-(m-Tolyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide73%
Pyrimidin-2-amineEt₃N, DMF, 60°C, 6h2-(Pyrimidin-2-ylamino)acetyl-4-pyridin-2-ylpiperazine58%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbonyl-adjacent carbon, displacing chloride. Steric hindrance from the pyridinylpiperazine group slightly reduces reaction rates compared to simpler chloroacetamides .

Condensation Reactions

The compound participates in condensations to form heterocycles or ureas:

Urea Formation

Reaction with isocyanates yields pyridinylpiperazine urea derivatives, critical in TRPV1 antagonist development :

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine+R-NCOEt3N, THFUrea derivative\text{this compound} + \text{R-NCO} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Urea derivative}

  • Example: Reaction with 3-trifluoromethylphenyl isocyanate produces a TRPV1 antagonist (IC₅₀ = 12 nM) .

Cyclization with Hydrazines

Treatment with hydrazines forms pyrazolone derivatives:

This compound+NH2NH2EtOH, Δ1-(Pyrazol-5-yl)-4-pyridin-2-ylpiperazine\text{this compound} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{1-(Pyrazol-5-yl)-4-pyridin-2-ylpiperazine}

  • Yields range from 45–60% depending on substituents.

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings modi

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
The compound has been investigated for its potential as a drug candidate in various therapeutic areas:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. The piperazine core is known to interact with neurotransmitter systems, making it a candidate for further exploration in mood disorder treatments .
  • Anticancer Properties : Studies have shown that compounds similar to 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine can inhibit cancer cell proliferation. The mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis .
  • Antimicrobial Activity : The compound's structure allows it to target bacterial enzymes, potentially leading to the development of new antibiotics. Preliminary studies have demonstrated efficacy against various strains of bacteria .

Biological Research Applications

Biochemical Probes
Due to its ability to interact with specific biological targets, this compound serves as a biochemical probe in research:

  • Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms, particularly in the context of drug metabolism and pharmacokinetics .
  • Receptor Interaction Studies : Its structural features make it suitable for investigating interactions with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways involved in disease states .

Material Science Applications

Polymer Chemistry
The unique properties of this compound allow it to be explored in material science:

  • Synthesis of Functional Polymers : The compound can be used as a monomer or additive in the synthesis of polymers with specific functionalities, such as improved thermal stability or enhanced mechanical properties. This application is particularly relevant in the development of coatings and advanced materials .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of piperazine derivatives, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives were tested against common bacterial strains. The results showed that modifications to the chloroacetyl group enhanced antibacterial activity, indicating a structure-activity relationship that could guide future synthesis efforts.

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridinyl and piperazinyl groups can interact with receptor sites through hydrogen bonding and hydrophobic interactions, modulating receptor function and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Substituents Key Functional Groups Biological Activity Reference
1-(Chloroacetyl)-4-pyridin-2-ylpiperazine Chloroacetyl, pyridin-2-yl Chloroacetyl, pyridine Inferred antibacterial/antitumor
Bis[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl]-2,2’-(piperazine-1,4-diyl) diacetate (150) Nitroimidazole, piperazine Nitroimidazole, acetate Antibacterial (E. coli, S. aureus)
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Chloroacetyl, phenyl Chloroacetyl, phenyl Antifungal, antitumor
1-[2-[(4-Chlorophenyl)benzyloxy]ethyl]-4-pyridin-2-ylpiperazine Benzyloxy, pyridin-2-yl, chlorophenyl Benzyloxy, pyridine Not specified (structural analog)
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine Chlorophenyl, phenethyl Chlorophenyl, phenethyl Psychoactive properties (MT-45 analog)

Key Observations:

  • Chloroacetyl Group : Enhances reactivity for nucleophilic substitution (e.g., in and ). Compounds with this group often show antibacterial or antitumor activity due to electrophilic chloro leaving groups.
  • Pyridinyl Substituents : Improve solubility and enable π-π stacking in target binding (e.g., ).
  • Nitroimidazole Moieties : Found in compound 150, contribute to antiparasitic and antibacterial activity via nitro group reduction .

Table 2: Bioactivity Comparison

Compound Type Activity Mechanism/Application Reference
Chloroacetyl-piperazine derivatives Antibacterial (Gram±) Disrupts bacterial cell membranes
Pyridinyl-piperazine analogs CNS modulation (inferred) Binds serotonin/dopamine receptors
Nitroimidazole-piperazine hybrids Antiparasitic/antibacterial Generates cytotoxic radicals
Tetrazolyl-piperazine derivatives Antitumor (MCF-7, NCI-H460) Inhibits tumor cell proliferation

Notable Findings:

  • Antibacterial Activity : Compound 150 outperformed standard antibiotics against E. coli and S. aureus, likely due to synergistic effects of nitroimidazole and piperazine .
  • Antitumor Potential: Chloroacetyl derivatives (e.g., and ) show higher inhibitory effects than doxorubicin in some cancer cell lines, suggesting DNA alkylation or enzyme inhibition pathways .
  • Psychoactive Properties : Analogs like MT-45 () demonstrate piperazine’s role in CNS-targeting drugs, though this compound’s neuroactivity remains unexplored .

Biological Activity

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings, including biological evaluations, structure-activity relationships (SAR), and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H14_{14}ClN3_3O, featuring a piperazine ring substituted with a chloroacetyl group and a pyridine moiety. The presence of these functional groups is crucial for its biological interactions.

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on:

  • Urease Inhibition : Urease is an enzyme that plays a critical role in the survival of pathogens such as Helicobacter pylori. Research indicates that derivatives of this compound can effectively inhibit urease activity. For instance, related compounds showed IC50_{50} values significantly lower than standard inhibitors, indicating potent urease inhibition .
  • Neuroprotective Effects : Similar piperazine derivatives have been evaluated for their neuroprotective properties in models of Parkinson's disease. These studies suggest that the incorporation of piperazine into drug design can enhance binding affinity to dopamine receptors, which may lead to improved therapeutic outcomes in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine at the ortho position enhances urease inhibitory activity. For example, compounds with chlorine substitutions exhibited lower IC50_{50} values compared to those with larger or electron-donating groups .
  • Hydrophobic Interactions : Studies on related compounds indicate that hydrophobic substitutions on the piperazine ring improve binding affinity for dopamine receptors. This suggests that optimizing hydrophobic interactions could be key in enhancing the efficacy of derivatives .

Urease Inhibition Assays

In vitro assays have demonstrated that certain derivatives of this compound have potent urease inhibitory effects. The following table summarizes some of the most active compounds identified:

CompoundIC50_{50} (µM)Binding Energy (kcal/mol)
5b2.0 ± 0.73-8.0
7e2.24 ± 1.63-8.1
Thiourea23.2 ± 11.0-2.8

These results highlight the potential of these compounds as therapeutic agents against urease-related infections .

Neuroprotective Activity

In studies involving animal models for Parkinson's disease, piperazine derivatives demonstrated significant neuroprotective effects through their interaction with D2 and D3 dopamine receptors. The binding affinities were recorded as follows:

CompoundKi_i for D2 (nM)Ki_i for D3 (nM)Selectivity (D2/D3)
24d2704.7856.5

These findings suggest that modifications to the piperazine ring can lead to improved selectivity and potency in neuroprotective applications .

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight239.07 g/molHR-ESI-MS
Solubility (pH 7.4)>48.7 µg/mLShake-flask
logP1.82HPLC (C18)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF85% vs. 62% in THF
Temperature0–5°C (to suppress hydrolysis)Purity >98%
Reaction Time12 hrsComplete conversion

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